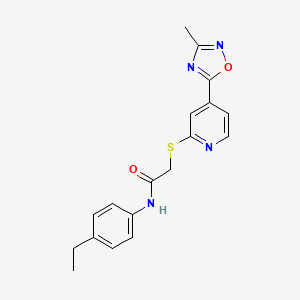

N-(4-ethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-3-13-4-6-15(7-5-13)21-16(23)11-25-17-10-14(8-9-19-17)18-20-12(2)22-24-18/h4-10H,3,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSHAJZFXGNFIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities supported by recent research findings.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: C18H18N4O2S

- Molecular Weight: 354.4 g/mol

- CAS Number: 1251547-73-5

The compound contains a thioacetamide moiety linked to a pyridine ring substituted with a 1,2,4-oxadiazole group. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole and thiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

| Pseudomonas aeruginosa | 125.00 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The cytotoxic effects of the compound have also been investigated in various cancer cell lines. In vitro studies indicate that it exhibits significant cytotoxicity against HeLa cells (human cervical cancer cell line), with an IC50 value of approximately 20 µM. The mechanism of action appears to involve induction of apoptosis and disruption of cellular metabolism.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF7 | 25 |

| A549 | 30 |

The structure–activity relationship (SAR) analysis suggests that the presence of the oxadiazole moiety enhances the compound's lipophilicity, facilitating better interaction with cellular membranes.

Antioxidant Activity

Antioxidant assays have shown that this compound can effectively scavenge free radicals. The compound demonstrated an EC50 value of 15 µM in DPPH radical scavenging assays, indicating strong antioxidant potential.

Case Studies

-

In Vivo Studies:

A study conducted on mice models indicated that administration of the compound at a dose of 50 mg/kg resulted in a significant reduction in tumor size compared to control groups. Histological analysis confirmed reduced proliferation markers in treated tissues. -

Mechanistic Studies:

Further mechanistic studies revealed that the compound activates apoptotic pathways through upregulation of caspase enzymes and downregulation of anti-apoptotic proteins like Bcl-2.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole vs. Oxadiazole Cores

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thiol)acetamide)

- Key Differences : Replaces the 1,2,4-oxadiazole ring with a 1,2,4-triazole core.

- Biological Activity : Acts as a potent agonist of Orco receptors in insects, facilitating receptor activation .

OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

- Key Differences : Features a butylphenyl group (vs. ethylphenyl) and a 2-pyridinyl substituent (vs. 3-pyridinyl).

- Biological Activity : Functions as an Orco antagonist, highlighting the impact of alkyl chain length and pyridine substitution on receptor modulation .

Target Compound

- Advantage: The 3-methyl-1,2,4-oxadiazole group confers greater metabolic stability due to resistance to enzymatic degradation, a known property of oxadiazoles .

Analogues with Varied Aryl and Heterocyclic Substituents

Compound 28 (N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-(4-nitrophenyl)acetamide)

- Key Differences : Incorporates a trifluoromethyl-pyrazole moiety and a nitrobenzene group.

- Biological Activity : Demonstrates enhanced lipophilicity and receptor-binding affinity due to the electron-withdrawing nitro and trifluoromethyl groups .

Compound 14 (2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide)

- Key Differences : Substitutes pyridine with thiophene and ethylphenyl with fluorophenyl.

- SAR Insight : The fluorophenyl group improves solubility, while thiophene enhances π-π stacking interactions with hydrophobic receptor pockets .

Metabolic Stability

Data Tables

Table 1: Structural and Pharmacological Comparison

Research Findings and Implications

- Orco Receptor Specificity : The ethylphenyl group in the target compound and VUAA1 is critical for binding to insect Orco receptors, while longer alkyl chains (e.g., butyl in OLC15) shift activity from agonism to antagonism .

- Oxadiazole vs. Triazole : Oxadiazoles improve metabolic stability but may reduce potency compared to triazoles, suggesting a trade-off in drug design .

- Electron-Withdrawing Groups : Substituents like nitro (Compound 28) and trifluoromethyl enhance receptor affinity but may compromise solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.